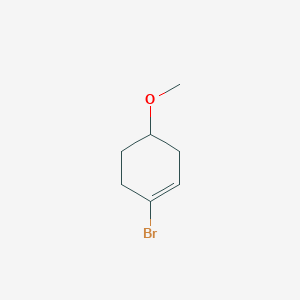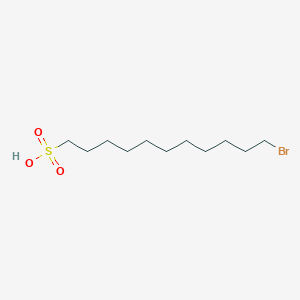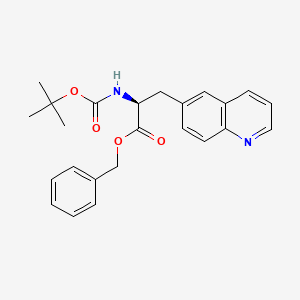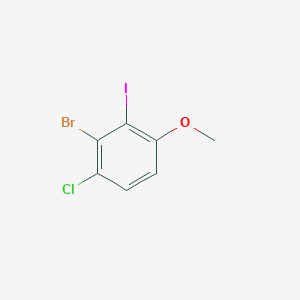![molecular formula C19H31NSn B13911616 4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
4-[2-(Tributylstannyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Tributylstannyl)ethynyl]pyridine is an organotin compound with the molecular formula C19H31NSn It is a derivative of pyridine where the ethynyl group is substituted with a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tributylstannyl)ethynyl]pyridine typically involves the reaction of 4-ethynylpyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of organotin reagents due to their toxicity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Tributylstannyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with lower oxidation states.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, and ligands like triphenylphosphine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Tributylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active pyridine derivatives.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 4-[2-(Tributylstannyl)ethynyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
4-[2-(Tributylstannyl)ethynyl]pyridine is unique due to the position of the tributylstannyl group on the ethynyl moiety, which imparts distinct reactivity compared to other tributylstannyl-substituted pyridines. This unique positioning allows for specific cross-coupling reactions and the formation of diverse organic compounds.
Eigenschaften
Molekularformel |
C19H31NSn |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
tributyl(2-pyridin-4-ylethynyl)stannane |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c1-2-7-3-5-8-6-4-7;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
OFZQLPFIDGYEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)


![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)


![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)


